N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide
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Overview
Description
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
Similar compounds have been tested against mycobacterium tuberculosis cell lines , suggesting that this compound may also target bacterial cells, specifically those of the Mycobacterium genus.
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, potentially disrupting essential biochemical processes within the target cells.
Result of Action
Similar compounds have shown inhibitory effects on the growth of mycobacterium tuberculosis , suggesting that this compound may also have antibacterial activity.
Biochemical Analysis
Biochemical Properties
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it binds to specific proteins that regulate cell growth and apoptosis, making it a potential candidate for cancer therapy . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and cell proliferation . This compound can alter gene expression by influencing transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation, thereby reducing tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific enzymes and proteins, inhibiting their activity. For instance, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound can activate certain signaling pathways that lead to apoptosis in cancer cells . These interactions are mediated through direct binding to the active sites of enzymes or through allosteric modulation, resulting in changes in enzyme conformation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory responses and continuous suppression of tumor growth in vitro . The stability and efficacy of this compound may vary depending on the specific experimental conditions and the presence of other interacting molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a chlorinated aromatic compound, often using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Attachment of the ethylphenyl group: The final step involves the acylation of the oxadiazole intermediate with an ethyl-substituted aromatic acyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .
Scientific Research Applications
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: Lacks the ethyl group on the phenyl ring.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide: Has the chlorine atom on a different position of the phenyl ring.
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide: Contains a bromine atom instead of chlorine.
Uniqueness
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide is unique due to the specific positioning of the chlorophenyl and ethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-12-6-8-13(9-7-12)10-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)11-14/h3-9,11H,2,10H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQHPURKQFQPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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